1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride is a chemical compound that features a boronic acid derivative attached to a piperidine ring. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves several chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. The Suzuki–Miyaura reaction, for instance, is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Pharmacokinetics
For instance, the susceptibility of phenylboronic pinacol esters to hydrolysis is known to be influenced by the substituents in the aromatic ring and the pH of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions. For example, it can be used to synthesize aggregation-induced emission molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly accelerate the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of certain catalysts, such as palladium or copper, is necessary for the compound to undergo certain reactions .
Biochemical Analysis
Biochemical Properties
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound is known to interact with enzymes such as palladium catalysts, which facilitate the borylation of benzylic C-H bonds in alkylbenzenes . Additionally, it can undergo hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility in organic synthesis and its potential to modify biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells . These changes can lead to significant shifts in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid ester group in the compound allows it to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes . This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the active sites of enzymes, preventing their normal function and leading to changes in gene expression and cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . These temporal changes can impact the consistency and reproducibility of experimental results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage thresholds is essential for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s boronic acid ester group allows it to participate in reactions that modify metabolic intermediates, influencing the overall metabolic flux and levels of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution patterns of the compound can affect its activity and efficacy, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its position within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride typically involves the following steps:
Boronic Acid Derivative Synthesis: The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized through the reaction of pinacol with boronic acid under controlled conditions.
Piperidine Attachment: The boronic acid derivative is then reacted with piperidine in the presence of a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a boronic ester or borate.
Reduction: Reduction reactions may involve the reduction of the boronic acid group to boronic alcohols.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Boronic Alcohols: Resulting from the reduction of boronic acids.
Substituted Piperidines: Various derivatives formed through substitution reactions.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid functionality makes it a versatile reagent in cross-coupling reactions.
Biology: The compound has potential biological activities, including enzyme inhibition and modulation of biological pathways. It is used in the study of enzyme mechanisms and as a tool in biochemical research.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in various medical applications, such as cancer treatment and neurodegenerative diseases.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of materials science and nanotechnology.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which share the boronic acid functionality.
Piperidine Derivatives: Other piperidine derivatives with different substituents can be compared to highlight the unique properties of this compound.
Uniqueness: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride is unique due to its combination of boronic acid and piperidine functionalities, which allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-8-15(9-11-16)14-20-12-6-5-7-13-20;/h8-11H,5-7,12-14H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZFFUFGGFSPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-05-0 | |
Record name | Piperidine, 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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